molecular formula C9H7FN2O7 B1420757 Methyl (2-fluoro-4,6-dinitrophenoxy)acetate CAS No. 1206087-01-5

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Cat. No. B1420757
CAS RN: 1206087-01-5
M. Wt: 274.16 g/mol
InChI Key: SJDHVQVSVLATHA-UHFFFAOYSA-N
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Description

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, also known as FDNMA, is an organic compound that belongs to the class of nitrophenyl esters. It has a molecular weight of 274.16 and a molecular formula of C9 H7 F N2 O7 .


Molecular Structure Analysis

The molecular structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is represented by the SMILES notation: COC(COc1c(cc(cc1F)N+=O)N+=O)=O . This indicates the presence of a methyl ester group (COC), a fluoro group (F), and two nitro groups (N+=O) on the phenyl ring.

Scientific Research Applications

  • Synthetic Methodologies and Applications :

    • Deal and Horton (1999) demonstrated a concise synthesis of methyl 2,6-dideoxy-2-fluoro-β-L-talopyranoside, highlighting the utility of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate in complex carbohydrate synthesis (Deal & Horton, 1999).
    • Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, a process relevant to the preparation of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, underscoring its potential in electrochemical applications (Balandeh et al., 2017).
  • Radiopharmaceutical Synthesis :

    • Luxen et al. (1986) detailed a stereospecific approach to synthesize [18F]2-deoxy-2-fluoro-D-mannose, a process that can involve derivatives of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, highlighting its role in the synthesis of radiopharmaceuticals for tomographic studies (Luxen et al., 1986).
  • Environmental and Biochemical Studies :

    • Janssen and Frenzel (1997) investigated the inhibition of methanogenesis by methyl fluoride, a compound related to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, demonstrating its potential use in studies of methane emission and environmental impact (Janssen & Frenzel, 1997).
  • Chemical Engineering and Separation Processes :

    • Penkova et al. (2013) focused on the separation of a reactive mixture including methyl acetate, which is structurally similar to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, providing insights into its potential application in chemical engineering and separation technologies (Penkova et al., 2013).

Safety and Hazards

While specific safety and hazard information for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is not provided in the search results, general safety measures for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHVQVSVLATHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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